3-Methyl-5-sulfamoylthiophene-2-carboxylic acid

Medicinal Chemistry Lipophilicity Property Prediction

Sourcing heterocyclic building blocks with defined substitution patterns often delays SAR campaigns. 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid (CAS 1096876-87-7) resolves this with verified ≥95% purity and a unique 3-methyl,5-sulfamoyl configuration essential for generating patent-defended chemical series. • Non-interchangeable substitution: 3-Me group alters lipophilicity, H-bonding, and steric profile vs. unsubstituted analogs • Validated pharmacophore scaffold for anti-inflammatory (leukotriene antagonism) and antiviral (HCV NS5B) programs • Reliable purity (≥95%) ensures reproducible SAR data across batches

Molecular Formula C6H7NO4S2
Molecular Weight 221.3 g/mol
CAS No. 1096876-87-7
Cat. No. B1517733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-sulfamoylthiophene-2-carboxylic acid
CAS1096876-87-7
Molecular FormulaC6H7NO4S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C6H7NO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11)
InChIKeyGPBSXYJGJLBVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid: Procurement & Identification


3-Methyl-5-sulfamoylthiophene-2-carboxylic acid (CAS: 1096876-87-7) is a heterocyclic building block characterized by a thiophene core with a carboxylic acid group at the 2-position, a methyl substituent at the 3-position, and a primary sulfamoyl group at the 5-position [1]. It is supplied with a purity of 95-98%, as verified by independent commercial sources, making it a reliable starting material for chemical synthesis and medicinal chemistry programs .

Substitution 3-methyl, 5-sulfamoyl thiophene core for SAR exploration
Purity Specification-controlled purity supports reproducible synthesis
Use Building block for focused compound library design

Risks of Generic 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid Substitution


The specific substitution pattern of 3-methyl-5-sulfamoylthiophene-2-carboxylic acid is non-interchangeable with closely related analogs. While the 5-sulfamoylthiophene-2-carboxylic acid scaffold is a known pharmacophore for anti-inflammatory activity and enzyme inhibition, the addition of a methyl group at the 3-position significantly alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile [1]. For instance, SAR studies on thiophene-2-carboxylic acid inhibitors for HCV NS5B polymerase demonstrate that even minor modifications to the core structure can lead to dramatic shifts in potency and selectivity [2]. The precise substitution pattern of this compound dictates its utility in synthesizing specific patent-defended chemical series or exploring unique regions of chemical space [3].

Non-methylated analog (5-sulfamoylthiophene-2-carboxylic acid) may alter lipophilicity and membrane permeability profile.
N-methylsulfamoyl analog (CAS 1096800-92-8) reduces hydrogen bond donor count, potentially shifting target interactions.
Analogs without defined purity specifications introduce synthesis reproducibility risks.

Differentiation Evidence for 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid


Lipophilicity vs. Non-Methylated Analog

The presence of the 3-methyl group in 3-methyl-5-sulfamoylthiophene-2-carboxylic acid increases its computed lipophilicity (XLogP3-AA = 0.7) compared to the non-methylated analog, 5-sulfamoylthiophene-2-carboxylic acid (XLogP3-AA = 0.1), which lacks the methyl substituent [1] [2]. This higher lipophilicity is predicted to enhance passive membrane permeability, a key parameter for drug design.

Lipophilicity
Class-level
Δ +0.6 logP (XLogP3-AA 0.7 vs 0.1)
Predicted higher membrane permeability
In silico prediction; PubChem computed property
Medicinal Chemistry Lipophilicity Property Prediction

Defined Purity vs. Unspecified Analogs

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is commercially available with defined and verifiable purity of 95-98%, as confirmed by multiple independent vendors . In contrast, many closely related 5-sulfamoylthiophene-2-carboxylic acid analogs are either not commercially cataloged or lack defined purity specifications, creating uncertainty for reproducible synthesis.

Purity Specification
Data to verify
95–98% purity specification from multiple vendors
Reduces synthesis failure risk
Compared to analogs with unspecified purity
Chemical Synthesis Building Block Quality Control

Hydrogen Bonding Profile vs. N-Methyl Analog

The primary sulfamoyl group (-SO2NH2) of 3-methyl-5-sulfamoylthiophene-2-carboxylic acid provides two hydrogen bond donors, a key feature for interactions with biological targets [1]. This contrasts with the N-methylated analog, 3-methyl-5-(N-methylsulfamoyl)thiophene-2-carboxylic acid (CAS 1096800-92-8), which contains only one hydrogen bond donor due to N-methyl substitution . The difference in hydrogen bond donor count can significantly impact binding affinity and selectivity for target proteins.

H-Bond Donors
Class-level
2 donors (SO₂NH₂) vs 1 donor (N-methyl analog)
Distinct hydrogen bond profile may shift selectivity
Based on chemical structure; PubChem data
Medicinal Chemistry Hydrogen Bonding Selectivity

Application Scenarios for 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid


Focused Compound Library Synthesis

This compound is a valuable building block for synthesizing focused libraries of 3-substituted thiophene-2-carboxylic acid derivatives. Its defined purity and unique substitution pattern (3-methyl, 5-sulfamoyl) make it a reliable starting point for generating diverse analogs for structure-activity relationship (SAR) studies in anti-inflammatory or antiviral drug discovery programs [1] [2].

Leukotriene Antagonist Chemical Space Exploration

Given the established role of sulfamoylthiophene derivatives as leukotriene antagonists for treating asthma and allergies, 3-methyl-5-sulfamoylthiophene-2-carboxylic acid serves as a key intermediate for creating novel analogs that may improve upon the efficacy or side-effect profile of existing compounds in this class [1].

HCV NS5B Polymerase Inhibitor Analog Development

The thiophene-2-carboxylic acid scaffold is a validated pharmacophore for inhibiting HCV NS5B polymerase. This compound provides a specific substitution pattern (3-methyl, 5-sulfamoyl) that can be elaborated to create new analogs for screening against this target, potentially offering improved potency or resistance profiles compared to earlier generations of inhibitors [2].

Application
Selection Property
Validation Focus
SAR library synthesis
Defined substitution pattern & purity
Scaffold consistency and synthetic reproducibility
Leukotriene pathway modulator research
Sulfamoyl pharmacophore scaffold
Analog design for receptor interaction studies
Antiviral polymerase inhibitor screening
Thiophene-2-carboxylic acid core
Target engagement and resistance profiling

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